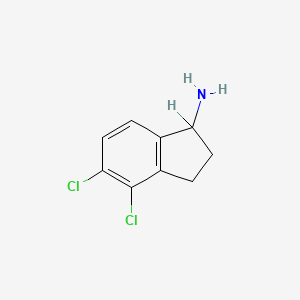

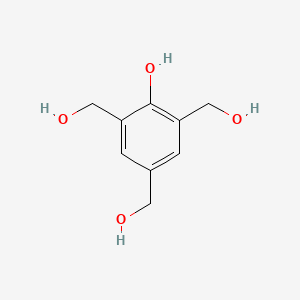

4,5-dichloro-2,3-dihydro-1H-inden-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 4,5-dichloro-2,3-dihydro-1H-inden-1-amine, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been reported to utilize commercially available starting materials like 2-aminoindan, undergoing a sequence of regioselective Friedel−Crafts acetylations and hydrogenations. This method demonstrates an efficient and economical approach to synthesizing indenamine derivatives with a high degree of regioselectivity and without the use of halogenated solvents (Prashad et al., 2006).

Molecular Structure Analysis

Investigations into similar structures, such as 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, through NMR, IR, and X-ray diffraction methods, have provided detailed insights into their molecular geometry, vibrational frequencies, and electronic structure. Such studies offer a foundation for understanding the molecular and electronic structure of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine (Özdemir et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored, revealing insights into their potential reactions with nucleophiles, the influence of substituents on reactivity, and the possible pathways for functionalization and derivatization. Such information is crucial for understanding the chemical behavior and applications of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine in synthesis and other chemical processes (Sirakanyan et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides

- Summary of Application : This research involves the reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides to synthesize N-Aryl-1,2,3-dithiazolimines . These compounds show interesting antitumor, antibacterial, antifungal, and herbicidal activities .

- Methods of Application : The reaction proceeds in the absence of base . The reaction of anilines with Appel salt to afford dithiazolimines is a classical method .

- Results or Outcomes : The corresponding N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines were obtained in 84, 94 and 87% yields, respectively .

2. Synthesis, Characterization and Evaluation of 1,3,5-triazine Aminobenzoic Acid Derivatives

- Summary of Application : This research involves the synthesis, characterization, and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

- Methods of Application : The derivatives were prepared by conventional method or by using microwave irradiation . Using microwave irradiation gave the desired products in less time, good yield, and higher purity .

- Results or Outcomes : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

3. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities and are synthesized through various synthetic routes .

- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

4. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives

- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results or Outcomes : Among the library compounds, compound 5m exhibited significant antileishmanial activity .

5. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities and are synthesized through various synthetic routes .

- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

6. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives

- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results or Outcomes : Among the library compounds, compound 5m exhibited significant antileishmanial activity .

Eigenschaften

IUPAC Name |

4,5-dichloro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJYFHLXFCWRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

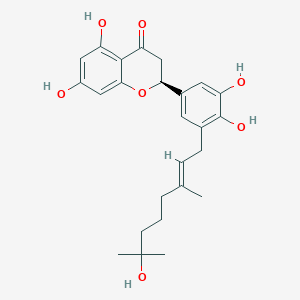

C1CC2=C(C1N)C=CC(=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986363 |

Source

|

| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

67236-34-4 |

Source

|

| Record name | 4,5-Dichloro-1-aminioindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067236344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

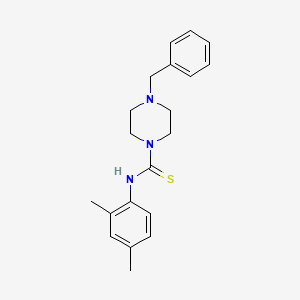

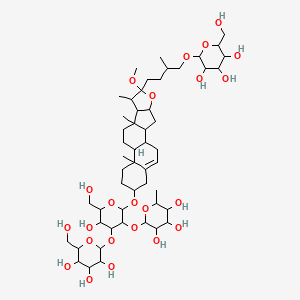

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)

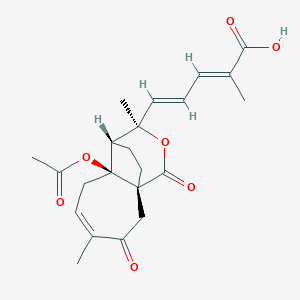

![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)

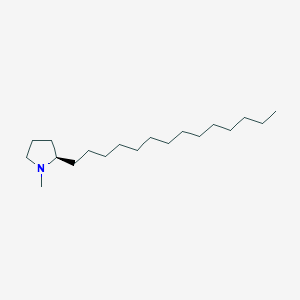

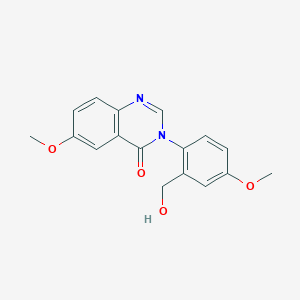

![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)

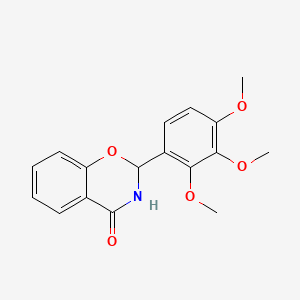

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)